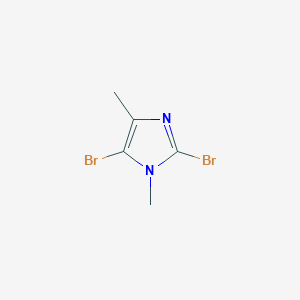
(3-甲基苯氧基)乙酰氯
描述
(3-Methylphenoxy)acetyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a colorless liquid with a pungent odor and is highly reactive. This compound is widely used in various fields, including medical, environmental, and industrial research.
科学研究应用
(3-Methylphenoxy)acetyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research.
Industry: It is utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
(3-Methylphenoxy)acetyl chloride can be synthesized through the reaction of (3-methylphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the (3-methylphenoxy)acetic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction. The resulting (3-methylphenoxy)acetyl chloride is then purified by distillation .
Industrial Production Methods
In industrial settings, the production of (3-methylphenoxy)acetyl chloride follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient cooling and gas scrubbing systems to handle the evolved hydrogen chloride gas. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
(3-Methylphenoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (3-methylphenoxy)acetic acid and hydrogen chloride.
Reduction: It can be reduced to (3-methylphenoxy)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React with (3-methylphenoxy)acetyl chloride to form amides under mild conditions.
Alcohols: React to form esters in the presence of a base such as pyridine.
Water: Hydrolyzes the compound to (3-methylphenoxy)acetic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
(3-Methylphenoxy)acetic acid: Formed from hydrolysis.
(3-Methylphenoxy)ethanol: Formed from reduction.
作用机制
The mechanism of action of (3-Methylphenoxy)acetyl chloride involves its high reactivity towards nucleophiles. The compound’s acetyl chloride group readily reacts with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce the (3-methylphenoxy)acetyl group into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
相似化合物的比较
Similar Compounds
- (4-Methylphenoxy)acetyl chloride
- (2-Methylphenoxy)acetyl chloride
- (3-Chlorophenoxy)acetyl chloride
Uniqueness
(3-Methylphenoxy)acetyl chloride is unique due to the position of the methyl group on the phenoxy ring, which influences its reactivity and the steric effects in its reactions. This positional isomerism can lead to differences in the physical and chemical properties compared to its analogs, making it suitable for specific applications where other isomers may not be as effective .
属性
IUPAC Name |
2-(3-methylphenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROCECBQSRMMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437149 | |
| Record name | (3-METHYLPHENOXY)ACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40926-72-5 | |
| Record name | (3-METHYLPHENOXY)ACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















